molecular formula C7H6F3N3 B13685202 1-(2,4,5-Trifluorophenyl)guanidine

1-(2,4,5-Trifluorophenyl)guanidine

Cat. No.: B13685202
M. Wt: 189.14 g/mol
InChI Key: HIIVLZUKHCDFLS-UHFFFAOYSA-N
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Description

1-(2,4,5-Trifluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The trifluorophenyl group in this compound enhances its chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trifluorophenyl)guanidine typically involves the reaction of 2,4,5-trifluoroaniline with a guanidylating agent. One common method is the reaction of 2,4,5-trifluoroaniline with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trifluorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted guanidines .

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trifluorophenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4,5-Trifluorophenyl)guanidine is unique due to its trifluorophenyl group, which imparts high chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .

Properties

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

IUPAC Name

2-(2,4,5-trifluorophenyl)guanidine

InChI

InChI=1S/C7H6F3N3/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H,(H4,11,12,13)

InChI Key

HIIVLZUKHCDFLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)N=C(N)N

Origin of Product

United States

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